Triethylene glycol monoethyl ether
Overview
Description
Triethylene glycol monoethyl ether is a compound that is closely related to a variety of oligo(ethylene glycol)s and their derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as triethylene glycol monomethyl ether and tetraethylene glycol dimethyl ether have been investigated for their physical properties, molecular interactions, and potential applications in various fields including polymer science and solvent systems .
Synthesis Analysis
The synthesis of related poly(ethylene glycol) ethers often involves polycondensation reactions or other forms of chemical synthesis. For instance, oligo(ethylene glycol)s have been polycondensed with trimesoyl chloride to create multicyclic poly(ether esters) . Additionally, the synthesis of polymer networks can involve reactions between poly(ethylene glycol) diacrylate or diglycidyl ether compounds with tri-functional amines . These methods could potentially be adapted for the synthesis of triethylene glycol monoethyl ether.
Molecular Structure Analysis
The molecular structure of ethylene oxide oligomer complexes, such as tetraethylene glycol dimethyl ether, has been studied using X-ray diffraction, revealing details about molecular conformation and interactions with other molecules like mercuric chloride . These structural analyses are crucial for understanding the behavior and properties of these compounds at the molecular level.
Chemical Reactions Analysis
The chemical reactivity of poly(ethylene glycol) derivatives can be quite diverse. For example, the copolymerization of 2-(methylthio)ethyl glycidyl ether with ethylene oxide can create thioether-functional poly(ethylene glycol)s with interesting properties such as thermoresponsiveness and oxidation-responsiveness . Similar analyses could be conducted for triethylene glycol monoethyl ether to understand its reactivity and potential for forming novel materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of triethylene glycol monomethyl ether have been studied, including measurements of densities and viscosities in binary mixtures with water at various temperatures . These properties are influenced by molecular interactions, which can be stronger than those observed in diethylene glycol monomethyl ether mixtures. The volumetric and viscosimetric properties are important for applications in solvent systems and can provide insights into the behavior of triethylene glycol monoethyl ether in similar contexts.
Scientific Research Applications
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Organic Solvents
- Field : Chemistry
- Application : Triethylene glycol monoethyl ether, also known as Ethyltriglycol, is one of the most versatile classes of organic solvents. It has both an ether and alcohol functional group in the same molecule .
- Method of Application : It is produced through continuous processes of selectively reacting an alcohol and ethylene oxide .
- Results : It displays solubility more characteristic of hydrocarbons. The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .
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Paint Stripping Formulations
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Dye Carriers for Textile Dye Processes
-
Chemical Process Solvent
- Field : Chemical Industry
- Application : Triethylene glycol monoethyl ether is utilized as a chemical process solvent .
- Method of Application : It is used in various chemical reactions as a solvent due to its unique solvency properties .
- Results : It helps in the efficient execution of chemical processes .
-
Chemical Intermediate
- Field : Chemical Synthesis
- Application : It is used as a chemical intermediate in the production of esters used as plasticizers, surfactants, and solvents .
- Method of Application : It is reacted with other chemicals to produce various esters .
- Results : It helps in the production of a wide range of chemical products .
-
Modification of Anthraquinone Material for Redox Flow Batteries
- Field : Energy Storage
- Application : Triethylene glycol monomethyl ether can be used for the modification of anthraquinone material for redox flow batteries .
- Method of Application : It is used as a reagent and solvent in the modification process .
- Results : It helps in improving the performance of redox flow batteries .
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Active Solvent for Solvent-Based Coatings
-
Coupling Agent and Solvent in Household and Industrial Cleaners
-
Preparation of Polymeric Electrolyte for Electrochemical Devices
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSMVVDJSNMRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4, Array | |
Record name | ETHOXY TRIGLYCOL | |
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Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024368 | |
Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID. | |
Record name | ETHOXY TRIGLYCOL | |
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Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |
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Record name | Triethylene glycol monoethyl ether | |
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Boiling Point |
493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C | |
Record name | ETHOXY TRIGLYCOL | |
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Flash Point |
275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c. | |
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Solubility |
Miscible with most organic solvents., In water, miscible, Solubility in water: very good | |
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Density |
1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02 | |
Record name | ETHOXY TRIGLYCOL | |
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Vapor Density |
Relative vapor density (air = 1): 6.2 | |
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Vapor Pressure |
0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3 | |
Record name | Triethylene glycol monoethyl ether | |
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Product Name |
Triethylene glycol monoethyl ether | |
Color/Form |
Colorless liquid | |
CAS RN |
112-50-5 | |
Record name | ETHOXY TRIGLYCOL | |
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Record name | Triethylene glycol monoethyl ether | |
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Record name | Triethylene glycol monoethyl ether | |
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Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |
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Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |
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Record name | 2-(2-(2-ethoxyethoxy)ethoxy)ethanol | |
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Melting Point |
-1.7 °F (USCG, 1999), -18.7 °C, -19 °C | |
Record name | ETHOXY TRIGLYCOL | |
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Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
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Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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